2-(Pyridin-4-YL)propanenitrile
Overview
Description
2-(Pyridin-4-YL)propanenitrile is an organic compound with the molecular formula C8H9N . It is a weak base and moderately polar . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of pyridine and hydrogen fluoride in a ketone or alcohol solvent . The reaction conditions and methods can be adjusted according to specific needs .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a propionitrile group . The InChI code for this compound is 1S/C8H8N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,1H3 .Chemical Reactions Analysis
This compound can participate in various organic reactions. For instance, it has been used in the palladium-catalyzed one-pot synthesis of 2-(pyridin-4-yl)quinolines via a multicomponent reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 132.16 g/mol . It is slightly soluble in water but can dissolve in many organic solvents such as ethanol, ether, and chloroform .Scientific Research Applications
Synthesis and Characterization of Metal Complexes
2-(Pyridin-4-YL)propanenitrile and its derivatives have been used in the synthesis and characterization of various metal complexes. These include the formation of metal dithiocarbamate complexes, such as zinc, nickel, mercury, and tin, using compounds that contain pyridyl and nitrile groups, like 3-((pyridin-2-yl)methylamino)propanenitrile. The characterization of these complexes involves techniques such as elemental analysis, spectroscopic data (IR, 1H and 13C NMR), TGA analysis, and X-ray crystallography (Halimehjani et al., 2015).
Catalysis and Reaction Mediation
These compounds play a significant role in catalyzing and mediating chemical reactions. For instance, they have been employed in the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles using a one-pot, three-component reaction. The process involves the use of magnetically separable graphene oxide anchored sulfonic acid nanoparticles as catalysts, highlighting the compound's application in advanced material science and catalysis (Zhang et al., 2016).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of compounds derived from this compound have been extensively studied. This includes investigations into the effects of solvent polarity, molecular structure, and interactions on self-assembly behaviors, as well as the determination of frontier HOMO and LUMO energies and gap energies. Such studies are crucial for applications in molecular electronics and photonics (Percino et al., 2016).
Drug Design and Medicinal Chemistry
This compound derivatives have been utilized in the design and synthesis of compounds with potential medicinal applications. For example, their use in the synthesis of polysubstituted 4H-Pyran derivatives has been explored, which demonstrated anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).
Material Science and Coordination Chemistry
These compounds have found application in material science and coordination chemistry, particularly in the formation of high-spin manganese clusters and transition metal complexes. This includes the use of pyridin-2-ylmethanols and 1,3-propanediols as ligands for constructing such high-spin clusters (Bai et al., 2018)
Safety and Hazards
2-(Pyridin-4-YL)propanenitrile is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis, often serving as an intermediate, a reactant, or a ligand . It is frequently utilized in the field of organometallic chemistry and in the synthesis of transition metal complexes .
Mode of Action
As an organic compound, it likely interacts with its targets through chemical reactions, potentially acting as a ligand to bind to metal ions in organometallic chemistry .
Biochemical Pathways
Given its use in organometallic chemistry and the synthesis of transition metal complexes, it may be involved in various chemical reactions and pathways .
Pharmacokinetics
It is slightly soluble in water and can dissolve in many organic solvents such as ethanol, ether, and chloroform . These properties could influence its bioavailability.
Result of Action
As an intermediate, reactant, or ligand, it likely contributes to the formation of other compounds or complexes in chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Pyridin-4-YL)propanenitrile. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, it should be kept away from fire sources and oxidizing agents for safety .
properties
IUPAC Name |
2-pyridin-4-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJBQWWXUDNBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543222 | |
Record name | 2-(Pyridin-4-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79757-29-2 | |
Record name | 2-(Pyridin-4-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.